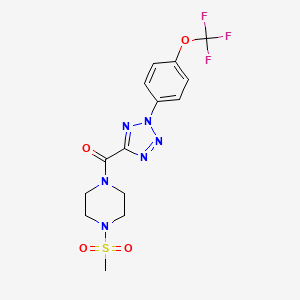

(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

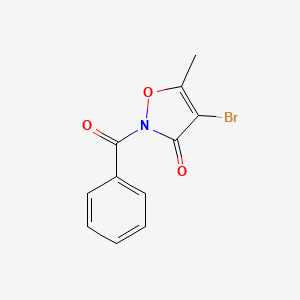

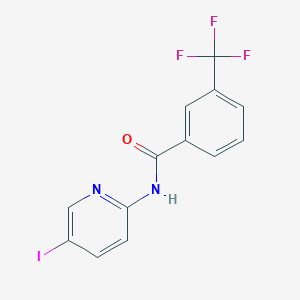

The compound contains several functional groups including a piperazine ring, a methylsulfonyl group, a trifluoromethoxy group, and a tetrazole ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions . The piperazine ring could potentially be formed through a reaction with a diketone or a dicarboxylic acid .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, which could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methylsulfonyl group could potentially be replaced by a nucleophile in a nucleophilic substitution reaction . The tetrazole ring could potentially participate in click chemistry reactions .Scientific Research Applications

COX-2 Inhibitors

The compound has been used in the design and synthesis of new selective COX-2 inhibitors . COX-2 inhibitors are a type of non-steroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain. Selectivity for COX-2 reduces the risk of peptic ulceration, and is therefore often desirable in treatments for chronic inflammatory disorders.

Anti-Inflammatory Drugs

Related to its role as a COX-2 inhibitor, the compound could be used in the development of anti-inflammatory drugs . Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants, and involves the increased movement of plasma and leukocytes (especially granulocytes) from the blood into the injured tissues.

Pain Management

The compound’s potential as a COX-2 inhibitor also suggests its use in pain management . By reducing the production of prostaglandins, which are mediators and regulators of inflammation, it could help alleviate symptoms of pain.

Fever Reduction

As a potential COX-2 inhibitor, the compound could also be used to reduce fever . Fever is a common medical sign characterized by an elevation of body temperature above the normal range due to an increase in the temperature regulatory set-point.

Synthesis of Quinolines

The compound has been involved in the synthesis of quinolines . Quinolines are a class of organic compounds with important applications in the field of medicinal chemistry due to their presence in many pharmaceuticals.

Development of Sulfonamides

The compound has been used in the synthesis and elimination pathways of 1-Methanesulfonyl-1,2-dihydroquinoline sulfonamides . Sulfonamides are a group of compounds that have a wide range of applications in medicine, primarily as antibiotics.

Pharmaceutical Formulations

The compound has been included in pharmaceutical formulations . Its unique properties could enhance the effectiveness of these formulations.

Research & Development

Given its various applications, the compound is likely to be used extensively in research and development in the field of medicinal chemistry .

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), and it’s considered an attractive therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Mode of Action

This compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from hydrolyzing 2-AG. This results in an increase in the levels of 2-AG, which can then activate cannabinoid receptors .

Biochemical Pathways

The inhibition of MAGL leads to an increase in the levels of 2-AG, one of the main endocannabinoids. 2-AG is synthesized on-demand in the plasma membrane and released into the extracellular space. After activating the cannabinoid receptors, 2-AG is transported into the cytoplasm and degraded by specific enzymes . By inhibiting MAGL, this compound prevents the degradation of 2-AG, leading to its accumulation and increased activation of cannabinoid receptors .

Result of Action

The inhibition of MAGL by this compound leads to an increase in the levels of 2-AG, resulting in enhanced activation of cannabinoid receptors. This can have various effects depending on the tissue and cell type, including anti-inflammatory, analgesic, and neuroprotective effects . In addition, this compound has shown promising antiproliferative activity on breast and ovarian cancer cell lines .

properties

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N6O4S/c1-28(25,26)22-8-6-21(7-9-22)13(24)12-18-20-23(19-12)10-2-4-11(5-3-10)27-14(15,16)17/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBORLGLOOSLETP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(methylsulfonyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

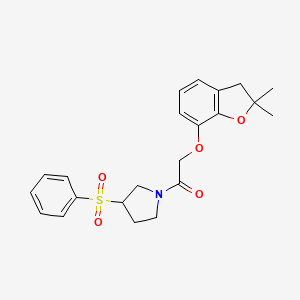

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2883154.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2883165.png)

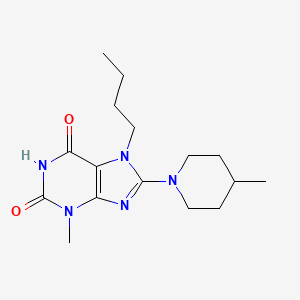

![N-(4-bromophenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2883166.png)

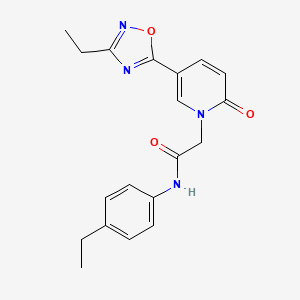

![5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2883170.png)

![4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2883171.png)

![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2883176.png)